N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE
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Overview
Description
N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE is a compound belonging to the class of N-tert-butyl amides. These compounds are known for their applications in various fields, including pharmaceuticals, due to their unique chemical properties. The N-tert-butyl amide group is found in many drugs, such as finasteride and nelfinavir, which are used to treat benign prostatic hyperplasia and HIV, respectively .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can be synthesized through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by Cu(OTf)2 under solvent-free conditions at room temperature . Another method uses tert-butyl benzoate with nitriles, catalyzed by Zn(ClO4)2·6H2O at 50°C under solvent-free conditions .
Industrial Production Methods
Industrial production of N-tert-butyl amides often employs the Ritter reaction, where tert-butanol reacts with nitriles in the presence of acids . This method is favored for its efficiency and high yield.
Chemical Reactions Analysis
Types of Reactions
N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.
Reduction: Reducing agents can be used to convert the compound into its reduced form.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various acids or bases for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield an oxidized amide, while reduction may produce a reduced amide.
Scientific Research Applications
N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. For example, as a protease inhibitor, it binds to the active site of proteases, preventing them from cleaving their substrates . This inhibition can disrupt various biological processes, making the compound useful in treating diseases like HIV.
Comparison with Similar Compounds
N-TERT-BUTYL-3-(2-ETHYLBUTANAMIDO)BENZAMIDE can be compared with other N-tert-butyl amides, such as:
Finasteride: Used to treat benign prostatic hyperplasia.
Nelfinavir: Used as a component in the treatment of HIV.
CPI-1189: A candidate for neuroprotective therapy in humans with HIV-associated CNS disease.
These compounds share similar chemical structures but differ in their specific applications and mechanisms of action
Properties
IUPAC Name |
N-tert-butyl-3-(2-ethylbutanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-6-12(7-2)15(20)18-14-10-8-9-13(11-14)16(21)19-17(3,4)5/h8-12H,6-7H2,1-5H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIBJPCBHKQAOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24788962 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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